molecular formula C12H22N2O3 B6352803 tert-Butyl (7R,8aR)-7-hydroxy-octahydropyrrolo[1,2-a]piperazine-2-carboxylate CAS No. 2165768-48-7

tert-Butyl (7R,8aR)-7-hydroxy-octahydropyrrolo[1,2-a]piperazine-2-carboxylate

Cat. No.: B6352803
CAS No.: 2165768-48-7
M. Wt: 242.31 g/mol
InChI Key: SZLUJRHLIZAWGS-NXEZZACHSA-N
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Description

tert-Butyl (7R,8aR)-7-hydroxy-octahydropyrrolo[1,2-a]piperazine-2-carboxylate is a complex organic compound featuring a tert-butyl group and a hydroxyl group attached to an octahydropyrrolo[1,2-a]piperazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (7R,8aR)-7-hydroxy-octahydropyrrolo[1,2-a]piperazine-2-carboxylate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (7R,8aR)-7-hydroxy-octahydropyrrolo[1,2-a]piperazine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

tert-Butyl (7R,8aR)-7-hydroxy-octahydropyrrolo[1,2-a]piperazine-2-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound can be used in biochemical studies to investigate its interactions with biological molecules and its potential as a bioactive agent.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as in the development of new drugs.

    Industry: It can be used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism by which tert-Butyl (7R,8aR)-7-hydroxy-octahydropyrrolo[1,2-a]piperazine-2-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of octahydropyrrolo[1,2-a]piperazine with different substituents, such as:

Uniqueness

The uniqueness of tert-Butyl (7R,8aR)-7-hydroxy-octahydropyrrolo[1,2-a]piperazine-2-carboxylate lies in its specific structural configuration and the presence of both tert-butyl and hydroxyl groups. This combination of features imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

tert-butyl (7R,8aR)-7-hydroxy-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-5-4-13-8-10(15)6-9(13)7-14/h9-10,15H,4-8H2,1-3H3/t9-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLUJRHLIZAWGS-NXEZZACHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2CC(CC2C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN2C[C@@H](C[C@@H]2C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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